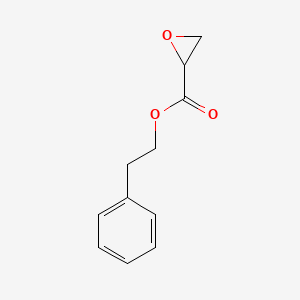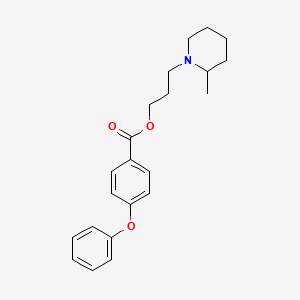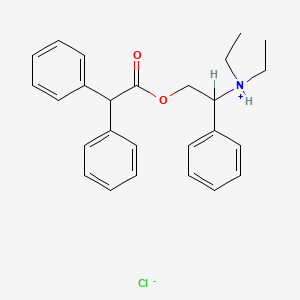
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, which is a common structural motif in many biologically active molecules. The presence of the 7-chloro substituent on the quinoline ring enhances its biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dimethylpropionamide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.
Chemical Reactions Analysis
Types of Reactions
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-chloro position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- involves its interaction with specific molecular targets within cells. The compound is known to inhibit the formation of hemozoin, a crucial process for the survival of malaria parasites. By binding to the heme molecules, it prevents their polymerization into hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for similar therapeutic purposes.
Quinacrine: Another quinoline-based compound with antimalarial properties.
Uniqueness
Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- stands out due to its unique combination of the propionamide and quinoline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
80008-13-5 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C14H16ClN3O/c1-18(2)14(19)6-8-16-12-5-7-17-13-9-10(15)3-4-11(12)13/h3-5,7,9H,6,8H2,1-2H3,(H,16,17) |
InChI Key |
DTWBXSUTUZXLEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)


